(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one
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Overview
Description
(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[221]heptan-2-one is a bicyclic compound characterized by a unique structure that includes a hydroxyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[221]heptan-2-one typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts to facilitate the introduction of the trifluoromethyl group. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but without the trifluoromethyl group.
Borneol: A bicyclic alcohol that shares the hydroxyl group but lacks the trifluoromethyl group.
Menthol: A cyclic alcohol with a different ring structure but similar functional groups.
Uniqueness
(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile compared to its analogs.
Properties
IUPAC Name |
(1R,4R,5R)-5-hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)3-4-1-5(7)2-6(4)12/h4-5,13H,1-3H2/t4-,5-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXFZNFZZZHCGD-WYDQCIBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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